2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound features a unique molecular structure characterized by a benzothieno[2,3-d]pyrimidine core, which is further substituted with a 2,5-dimethylbenzylsulfanyl group and a 4-methylphenyl group. Its distinctive structure suggests potential applications in various scientific fields, including medicinal chemistry and material science.
This compound can be classified as:
The synthesis of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one typically involves several steps starting from commercially available precursors. The general synthetic route includes:
The synthesis may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one can be described by its following structural data:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O2S2 |
| Molecular Weight | 436.6 g/mol |
| IUPAC Name | 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one |
| InChI Key | BKHCKQPGLNCPEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5 |
These details highlight the complexity and potential reactivity of this compound.
The compound may undergo various chemical reactions typical for benzothienopyrimidine derivatives:
Reaction conditions such as solvent choice (e.g., dimethyl sulfoxide or ethanol), temperature control (often performed under reflux), and reaction time are crucial for optimizing yields and minimizing by-products during these transformations.
The unique structure of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one suggests several potential applications:
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9